2-(2-Bromo-4-chlorophenoxy)acetamide

Description

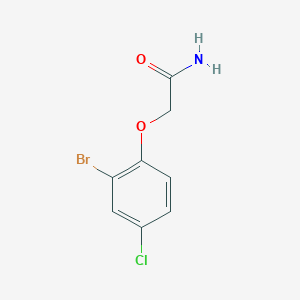

2-(2-Bromo-4-chlorophenoxy)acetamide is a halogenated acetamide derivative characterized by a phenoxy backbone substituted with bromine (at position 2) and chlorine (at position 4), linked to an acetamide group. Its molecular formula is C₈H₆BrClNO₂, with an average molecular mass of 289.5 g/mol (based on isotopic composition) . This compound is commercially available as a synthetic building block for pharmaceutical and agrochemical research, with applications in developing bioactive molecules due to its dual halogen substituents, which enhance electronic and steric properties .

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOHTMLLFZIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetamide typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation reactions can produce phenoxyacetic acids .

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in studies involving enzyme inhibition or protein binding.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

2-(2-Bromo-4-methylphenoxy)acetamide (C₉H₁₀BrNO₂)

- Key Differences : Replaces the 4-chloro substituent with a methyl group.

- However, the electron-donating nature of the methyl group reduces electrophilicity at the phenoxy ring, which may affect reactivity in nucleophilic substitution reactions .

- Applications : Used in studies exploring structure-activity relationships (SAR) for herbicidal agents .

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (C₁₀H₁₀BrNO₄)

- Key Differences : Features additional formyl (-CHO) and methoxy (-OCH₃) groups at positions 4 and 6, respectively.

- Impact : The formyl group increases electrophilicity, making this compound a reactive intermediate for condensation reactions (e.g., Schiff base formation). The methoxy group enhances solubility in polar solvents .

- Applications : Explored in synthetic chemistry for constructing heterocyclic frameworks .

2-(4-Bromophenoxy)acetamide (C₈H₈BrNO₂)

- Key Differences : Lacks substituents at positions 2 and 4 (only a single bromine at position 4).

- Impact : Reduced steric hindrance and electronic effects compared to the target compound, leading to lower reactivity in cross-coupling reactions. This simplicity makes it a cost-effective intermediate for large-scale syntheses .

Modifications on the Acetamide Side Chain

2-(2-Bromo-4-chlorophenoxy)-N-(3-nitrophenyl)acetamide (C₁₄H₁₀BrClN₂O₄)

- Key Differences : Incorporates a 3-nitrophenyl group on the acetamide nitrogen.

- Impact: The nitro group (-NO₂) is a strong electron-withdrawing group, increasing the compound’s acidity (lower pKa) and stabilizing negative charges in intermediates. This property is advantageous in designing explosives or redox-active pharmaceuticals .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (C₁₇H₁₄F₃N₂O₂S)

- Key Differences: Replaces the phenoxy group with a benzothiazole ring and adds a trifluoromethyl (-CF₃) substituent.

- Impact : The benzothiazole moiety enhances binding affinity to biological targets (e.g., kinases), while the CF₃ group improves metabolic stability. Such modifications are common in anticancer and antimicrobial drug candidates .

Biological Activity

2-(2-Bromo-4-chlorophenoxy)acetamide is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom on the phenoxy group, which contribute to its distinct chemical reactivity and biological interactions. Its molecular formula is C9H8BrClNO2, and it possesses both hydrophilic and lipophilic properties, making it suitable for various biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In recent studies, this compound has shown promise as an antitumor agent. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

- Concentration Tested : 10 µM to 100 µM

- Results :

- Significant reduction in cell viability at concentrations above 50 µM.

- Induction of apoptosis confirmed via flow cytometry.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cell survival.

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity levels in mammalian models, necessitating further investigation into its safety margins.

| Parameter | Observed Value |

|---|---|

| LD50 (rat) | >200 mg/kg |

| Hepatotoxicity | Mild (observed at high doses) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.